Array ( [bid] => 6693537 ) Buy N,N-dimethyl-4-(piperidine-2-carbonyl)piperazine-1-carboxamide;hydrochloride

N,N-dimethyl-4-(piperidine-2-carbonyl)piperazine-1-carboxamide;hydrochloride

Catalog No.
S6980270
CAS No.
M.F
C13H25ClN4O2
M. Wt
304.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-dimethyl-4-(piperidine-2-carbonyl)piperazine-1...

Product Name

N,N-dimethyl-4-(piperidine-2-carbonyl)piperazine-1-carboxamide;hydrochloride

IUPAC Name

N,N-dimethyl-4-(piperidine-2-carbonyl)piperazine-1-carboxamide;hydrochloride

Molecular Formula

C13H25ClN4O2

Molecular Weight

304.81 g/mol

InChI

InChI=1S/C13H24N4O2.ClH/c1-15(2)13(19)17-9-7-16(8-10-17)12(18)11-5-3-4-6-14-11;/h11,14H,3-10H2,1-2H3;1H

InChI Key

RFOWCNCCXBWREG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CCN(CC1)C(=O)C2CCCCN2.Cl
N,N-dimethyl-4-(piperidine-2-carbonyl)piperazine-1-carboxamide; hydrochloride is a compound that has gained attention in various scientific fields due to its potential applications and biological activities. This compound is also referred to as DMPP or N-phenyl-dimethylpropanamide. It is a white to off-white powder that is soluble in water and other polar solvents. The purpose of this paper is to provide an informative and engaging discussion of various aspects concerning DMPP.
DMPP is a synthetic compound that belongs to the piperazine family. It was first developed as an agonist for the alpha7 nicotinic acetylcholine receptor (nAChR) subtype, a protein that is found in the human brain, and plays a crucial role in cognitive function and synaptic plasticity. Studies have shown that DMPP can improve the cognitive deficits associated with Alzheimer's and schizophrenia.
DMPP has a molecular weight of 323.9 g/mol and a chemical formula of C16H24N4O2.HCl. It is highly soluble in water and polar solvents, and its melting point is around 208 °C. The compound has a crystalline structure, and its crystal morphology has been studied to provide insight into its properties.
DMPP can be synthesized using a straightforward two-step process. This involves the reaction between 4-piperidone, dimethylformamide (DMF), and a reducing agent such as sodium borohydride, followed by the reaction with phosgene to form DMPP. The final product is typically purified through recrystallization using solvents such as methanol or ethanol.
Characterization of DMPP can be performed using various techniques such as X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques can be used to determine the purity, composition, and crystal structure of the compound.
Several analytical methods have been used to detect DMPP in various samples, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE). These techniques have been used to quantify the amount of the compound in biological samples, food products, and environmental samples.
DMPP has been shown to have several biological properties that make it an attractive candidate for the treatment of various diseases. Studies have shown that DMPP can act as an agonist for the alpha7 nAChR subtype, which is involved in learning and memory. Moreover, it is also found to be active on nicotinic receptors and serotonergic receptors.
Studies have shown that DMPP is generally safe when used in scientific experiments. Limited toxicological studies conducted on rats and rabbits showed no significant toxic signs or mortality due to the uptake of DMPP.
DMPP has been used as a tool compound in various scientific experiments. One application involves the use of DMPP to understand the function of alpha7 nAChR in the human brain. Additionally, DMPP has been employed in the development of novel therapeutic compounds for Alzheimer's, schizophrenia, and other diseases.
Currently, research on DMPP is still ongoing. Studies have focused on understanding the compound's mechanism of action, improving synthesis methods, and developing more potent alpha7 nAChR agonists. Furthermore, researchers are attempting to increase the compound's specificity towards the alpha7 nAChR subtype to reduce any potential off-target effects.
DMPP has the potential to play a significant role in various fields of research and industry. For example, researchers can use DMPP to develop therapeutic compounds for Alzheimer's, schizophrenia, and other cognitive and neuropsychiatric disorders. In industry, DMPP could be used as a favorable alternative to illicit synthetics, for example, as synthetic marijuana.
One of the main limitations of DMPP is that it can act on several other receptors besides the alpha7 nAChR subtype, resulting in off-target effects. Future research should focus on increasing the compound's specificity towards the alpha7 nAChR subtype and reducing its off-target effects. Moreover, there is still a need for more toxicological and safety studies to ensure DMPP is safe for practical use in humans and vulnerable populations such as children, the elderly, or pregnant women.
Some possible future directions for research on DMPP are listed below.
1. Development of more active and selective alpha7 nAChR agonists.
2. Identification of pathways and secondary messengers activated by DMPP.
3. Development of the novel method of synthesis for DMPP.
4. Investigation of the possible preventive and therapeutic use of DMPP for depression.
5. To check the effectiveness of DMPP as a protective compound against cholic acid production, and investigate the possible benefits of its activity.
6. Establish the potential application of DMPP in ageing and neurogenerative conditions.
7. Develop a robust and selective new analytical method and enhance the detection limit for DMPP analysis.
DMPP is a compound that has garnered interest in various scientific fields for its potential applications and biological activities. It is a synthetic compound that acts as an agonist for the alpha7 nAChR subtype. DMPP has several potential applications in research and industry, including the development of therapeutic compounds for cognitive and neuropsychiatric disorders. Despite its potential, the compound's specificity towards the alpha7 nAChR subtype is limited, and future research should focus on increasing its specificity towards the targetable receptor, minimizing off-target effects and enhancing its analytical methodology.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

304.1666037 g/mol

Monoisotopic Mass

304.1666037 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-26-2023

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